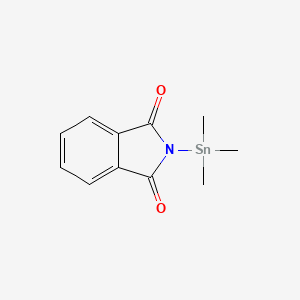
2-(Trimethylstannyl)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trimethylstannyl)-1H-isoindole-1,3(2H)-dione is an organotin compound that features a trimethylstannyl group attached to an isoindole-1,3(2H)-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylstannyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of isoindole derivatives with trimethyltin reagents. One common method is the palladium-catalyzed coupling reaction, where isoindole derivatives are reacted with trimethyltin chloride in the presence of a palladium catalyst . The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(Trimethylstannyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form stannic derivatives or reduction to form stannous derivatives.
Cycloaddition Reactions: It can participate in Diels-Alder reactions due to the presence of the isoindole core.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to form the stannylated product.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Substituted Isoindoles: Formed through substitution reactions.
Stannic and Stannous Derivatives: Formed through oxidation and reduction reactions.
Cycloadducts: Formed through cycloaddition reactions.
Scientific Research Applications
2-(Trimethylstannyl)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Materials Science: Employed in the development of new materials with unique properties, such as conductive polymers.
Medicinal Chemistry: Investigated for its potential use in drug development due to its ability to interact with biological molecules.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Trimethylstannyl)-1H-isoindole-1,3(2H)-dione involves its ability to form stable complexes with various substrates. The trimethylstannyl group can act as a Lewis acid, facilitating reactions by stabilizing negative charges on intermediates . Additionally, the isoindole core can participate in π-π interactions, enhancing the compound’s reactivity and selectivity in certain reactions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(Trimethylstannyl)-1H-isoindole-1,3(2H)-dione is unique due to its isoindole core, which imparts distinct electronic properties compared to other stannylated compounds. This uniqueness makes it particularly valuable in applications requiring specific reactivity and selectivity, such as in the synthesis of heterocyclic compounds and in materials science .
Properties
CAS No. |
53583-68-9 |
|---|---|
Molecular Formula |
C11H13NO2Sn |
Molecular Weight |
309.94 g/mol |
IUPAC Name |
2-trimethylstannylisoindole-1,3-dione |
InChI |
InChI=1S/C8H5NO2.3CH3.Sn/c10-7-5-3-1-2-4-6(5)8(11)9-7;;;;/h1-4H,(H,9,10,11);3*1H3;/q;;;;+1/p-1 |
InChI Key |
IMNBOSVZPZMCLT-UHFFFAOYSA-M |
Canonical SMILES |
C[Sn](C)(C)N1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















